1-(5-Methyl-3-pyridinyl)-1-decanone is systematically named according to IUPAC guidelines as 3-decanoyl-5-methylpyridine, reflecting its pyridine core substituted with a methyl group at position 5 and a decanoyl chain at position 3. The molecular formula, derived from its SMILES representation (CC1=CC(=CN=C1)C(=O)CCCCCCCCC), is C₁₆H₂₃NO, comprising 16 carbon atoms, 23 hydrogens, one nitrogen, and one oxygen. The pyridine ring (C₅H₄N) forms the aromatic base, while the decanoyl group (C₁₀H₁₉O) and methyl substituent (CH₃) complete the structure.
| Component | Contribution | Total Atoms |
|---|---|---|
| Pyridine ring | C₅H₄N | 5 C, 4 H, 1 N |
| Methyl group | CH₃ | 1 C, 3 H |
| Decanoyl chain | C₁₀H₁₉O | 10 C, 19 H, 1 O |
| Aggregate | C₁₆H₂₃NO | 16 C, 23 H, 1 N, 1 O |
The compound’s structure features a pyridine ring with a methyl group at position 5 and a ketone-linked decanoyl chain at position 3. The pyridine ring adopts a planar geometry, with bond lengths and angles consistent with aromatic systems (C–C: ~1.39 Å, C–N: ~1.34 Å). The decanoyl chain extends linearly from the pyridine ring, with the ketone oxygen forming a trigonal planar geometry (C–O: ~1.22 Å, C–C–O bond angle: ~120°).
The methyl group at position 5 introduces steric effects, slightly distorting the pyridine ring’s planarity. Molecular modeling suggests that the decanoyl chain adopts a staggered conformation, minimizing steric clashes between adjacent methylene groups. The overall molecule exhibits limited flexibility due to the rigidity of the pyridine core, though the aliphatic chain allows for rotational mobility.
The ¹H NMR spectrum of 1-(5-methyl-3-pyridinyl)-1-decanone reveals distinct signals corresponding to its aromatic, methyl, and aliphatic regions:
Key IR absorptions include:
The electron ionization (EI) mass spectrum exhibits:
Crystallographic studies of 1-(5-methyl-3-pyridinyl)-1-decanone remain unreported in the literature. However, analogous aryl alkyl ketones exhibit monoclinic or orthorhombic crystal systems, with molecules packing via van der Waals interactions and weak C–H···O hydrogen bonds. The decanoyl chain likely adopts an extended conformation in the solid state, while the pyridine ring participates in π-stacking interactions.